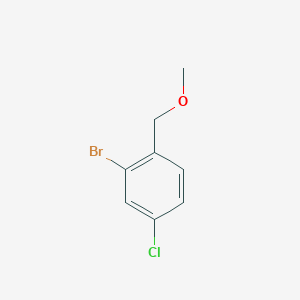![molecular formula C35H22 B14775274 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- is a complex polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes multiple fused rings and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indeno[1,2,3-cd]fluoranthene
- Benzo[k]fluoranthene
- 7,12-Diphenylbenzo[k]fluoranthene
Uniqueness
12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl- is unique due to its specific arrangement of fused rings and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for applications requiring specific electronic or structural characteristics.
Propriétés
Formule moléculaire |
C35H22 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
3,13-diphenylhexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2(14),3,5,7,9,12,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C35H22/c1-3-11-23(12-4-1)31-29-21-25-15-7-8-18-26(25)33(29)32(24-13-5-2-6-14-24)35-28-20-10-17-22-16-9-19-27(30(22)28)34(31)35/h1-20H,21H2 |
Clé InChI |
YKZPYHKWMYOQBY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C(C4=C(C5=CC=CC6=C5C4=CC=C6)C(=C31)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)




![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)

![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)

![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
